4-(ethoxymethyl)-2,6-dimethylaniline
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Overview
Description
4-(ethoxymethyl)-2,6-dimethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an ethoxymethyl group and two methyl groups attached to the benzene ring, along with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethoxymethyl)-2,6-dimethylaniline typically involves the alkylation of 2,6-dimethylaniline with ethoxymethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as nickel or palladium, can enhance the reaction efficiency and reduce the reaction time.
Chemical Reactions Analysis
Types of Reactions
4-(ethoxymethyl)-2,6-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amino derivatives
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
4-(ethoxymethyl)-2,6-dimethylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential use in the development of pharmaceutical drugs, particularly as an intermediate in the synthesis of anesthetics and analgesics.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, and in the manufacturing of polymers and resins.
Mechanism of Action
The mechanism of action of 4-(ethoxymethyl)-2,6-dimethylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and functional groups. The pathways involved include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylaniline: An aromatic amine with two methyl groups attached to the benzene ring.
4-Ethoxyaniline: An aromatic amine with an ethoxy group attached to the benzene ring.
2,4-Dimethylaniline: An aromatic amine with two methyl groups attached at the 2 and 4 positions of the benzene ring.
Uniqueness
4-(ethoxymethyl)-2,6-dimethylaniline is unique due to the presence of both ethoxymethyl and dimethyl groups on the benzene ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-(ethoxymethyl)-2,6-dimethylaniline |
InChI |
InChI=1S/C11H17NO/c1-4-13-7-10-5-8(2)11(12)9(3)6-10/h5-6H,4,7,12H2,1-3H3 |
InChI Key |
SPJNZXGDSPWTDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC(=C(C(=C1)C)N)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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